4-Bromo-2-((carboxymethoxy)methyl)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-2-((carboxymethoxy)methyl)benzoic acid is an organic compound with the molecular formula C10H9BrO5 It is a derivative of benzoic acid, where the benzene ring is substituted with a bromine atom and a carboxymethoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-((carboxymethoxy)methyl)benzoic acid typically involves the bromination of a benzoic acid derivative. One common method is the bromination of 2-((carboxymethoxy)methyl)benzoic acid using bromine in the presence of a catalyst such as iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using similar methods as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
4-Bromo-2-((carboxymethoxy)methyl)benzoic acid undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The bromine atom on the benzene ring can be substituted with other electrophiles under appropriate conditions.
Nucleophilic Substitution: The carboxymethoxy group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the bromine atom or the carboxymethoxy group.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., chlorine, iodine) and catalysts such as iron or aluminum chloride.
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate are used under basic conditions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic aromatic substitution with chlorine would yield 4-chloro-2-((carboxymethoxy)methyl)benzoic acid .
Wissenschaftliche Forschungsanwendungen
4-Bromo-2-((carboxymethoxy)methyl)benzoic acid has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-Bromo-2-((carboxymethoxy)methyl)benzoic acid involves its interaction with specific molecular targets. The bromine atom and carboxymethoxy group play crucial roles in its reactivity and binding affinity to target molecules. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Bromobenzoic acid: Similar structure but lacks the carboxymethoxy group.
2-Bromo-4-methylbenzoic acid: Similar bromine substitution but with a methyl group instead of a carboxymethoxy group.
4-(Bromomethyl)benzoic acid: Contains a bromomethyl group instead of a carboxymethoxy group.
Uniqueness
4-Bromo-2-((carboxymethoxy)methyl)benzoic acid is unique due to the presence of both bromine and carboxymethoxy groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications .
Eigenschaften
Molekularformel |
C10H9BrO5 |
---|---|
Molekulargewicht |
289.08 g/mol |
IUPAC-Name |
4-bromo-2-(carboxymethoxymethyl)benzoic acid |
InChI |
InChI=1S/C10H9BrO5/c11-7-1-2-8(10(14)15)6(3-7)4-16-5-9(12)13/h1-3H,4-5H2,(H,12,13)(H,14,15) |
InChI-Schlüssel |
FPBFQGFBLKPQOV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1Br)COCC(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.